molecular formula C19H28O3 B1326188 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one CAS No. 898787-23-0

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one

Cat. No. B1326188
M. Wt: 304.4 g/mol
InChI Key: NWLRUEPDHZWVSE-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one, also known as 4-DMPB, is a synthetic compound which has become increasingly popular in recent years due to its unique properties and potential applications. 4-DMPB is a highly versatile compound, with a wide range of applications in both scientific research and lab experiments. In

Scientific Research Applications

Photovoltaic Cell Materials

The compound is involved in the synthesis of new monomers for the directional stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs were synthesized into trimeric forms and tested as active materials in photovoltaic cells, demonstrating conversion efficiencies in the range of 0.5-1%. This research highlights the potential use of such compounds in the development of plastic solar cells, contributing to advancements in renewable energy technologies (Jørgensen & Krebs, 2005).

Chemical Synthesis and Crystal Structures

The compound's derivatives have been synthesized and characterized, with their structures elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. This research contributes to the field of chemical synthesis, providing insights into the molecular structures and interactions of such compounds (Jebas et al., 2013).

Glycerol Conversion

Research on the acid-catalysed condensation of glycerol with compounds including 4-(5,5-dimethyl-1,3-dioxan-2-yl) derivatives has been conducted. This process explores the conversion of glycerol, a renewable resource, into [1,3]dioxan-5-ols, which are of interest as precursors for 1,3-propanediol derivatives. This study is relevant to the development of novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).

Asymmetric Synthesis and Cytotoxicity Assays

The compound has been utilized in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. This research is significant for the synthesis of complex organic molecules with potential biological activities, including the assessment of their cytotoxicity toward various cancer cell lines, which contributes to the field of medicinal chemistry and drug development (Meilert, Pettit, & Vogel, 2004).

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-4-6-15-9-11-16(12-10-15)17(20)7-5-8-18-21-13-19(2,3)14-22-18/h9-12,18H,4-8,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLRUEPDHZWVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645981
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylbutyrophenone

CAS RN

898787-23-0
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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